molecular formula C16H23NO3 B12987387 tert-Butyl (S)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

tert-Butyl (S)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate

Cat. No.: B12987387
M. Wt: 277.36 g/mol
InChI Key: QTDCZUDUWKVSBK-NSHDSACASA-N
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Description

tert-Butyl (S)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is a complex organic compound that features a tert-butyl group, a hydroxyethyl group, and a dihydroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the dihydroquinoline core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene in the presence of an acid catalyst.

    Introduction of the hydroxyethyl group: This step involves the addition of an ethylene oxide to the dihydroquinoline core under basic conditions.

    Protection of the carboxyl group: The carboxyl group is protected using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the dihydroquinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).

    Substitution: The tert-butyl group can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Sodium borohydride (NaBH4), methanol as solvent.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (S)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of various biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (S)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the dihydroquinoline core can interact with hydrophobic pockets. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (S)-7-(1-hydroxyethyl)-3,4-dihydroquinoline-1(2H)-carboxylate
  • This compound
  • This compound

Uniqueness

This compound is unique due to its combination of a tert-butyl group, a hydroxyethyl group, and a dihydroquinoline core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

tert-butyl 7-[(1S)-1-hydroxyethyl]-3,4-dihydro-2H-quinoline-1-carboxylate

InChI

InChI=1S/C16H23NO3/c1-11(18)13-8-7-12-6-5-9-17(14(12)10-13)15(19)20-16(2,3)4/h7-8,10-11,18H,5-6,9H2,1-4H3/t11-/m0/s1

InChI Key

QTDCZUDUWKVSBK-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)O

Canonical SMILES

CC(C1=CC2=C(CCCN2C(=O)OC(C)(C)C)C=C1)O

Origin of Product

United States

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